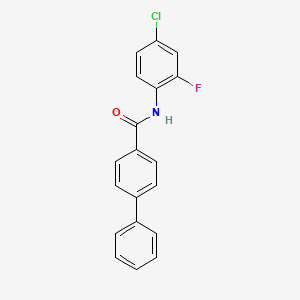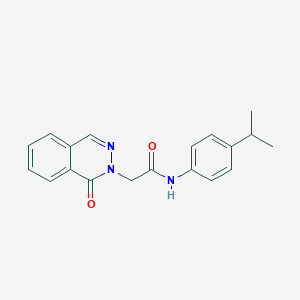
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as PAP-1, is a synthetic compound that has been widely studied for its potential applications in scientific research. PAP-1 belongs to the class of phthalazinone derivatives and has been found to exhibit a variety of biochemical and physiological effects.
科学研究应用
PAP-1 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. PAP-1 has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
作用机制
PAP-1 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. PAP-1 binds to a specific site on the receptor and increases the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions triggers a series of downstream signaling events that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, PAP-1 has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PAP-1 has also been found to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
实验室实验的优点和局限性
One advantage of using PAP-1 in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that modulate the activity of multiple receptor types, PAP-1 specifically targets the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using PAP-1 is its relatively low potency compared to other NMDA receptor modulators. This can make it more difficult to achieve the desired effects at lower concentrations.
未来方向
There are several future directions for research on PAP-1. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PAP-1 has been found to have neuroprotective effects and to enhance synaptic plasticity, which could be beneficial in these disorders. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of PAP-1. This could lead to the development of more effective treatments for neurological disorders and other conditions that involve the NMDA receptor.
合成方法
The synthesis of PAP-1 involves the reaction of 4-isopropylphenylhydrazine with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form PAP-1. The overall yield of the synthesis is approximately 40%.
属性
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)14-7-9-16(10-8-14)21-18(23)12-22-19(24)17-6-4-3-5-15(17)11-20-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXYEALUGLJEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxophthalazin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

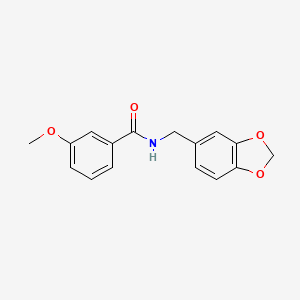

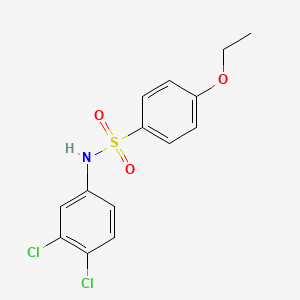
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
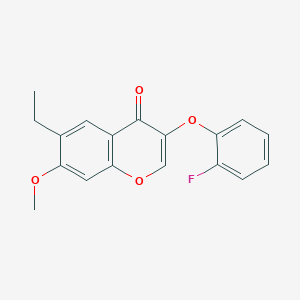

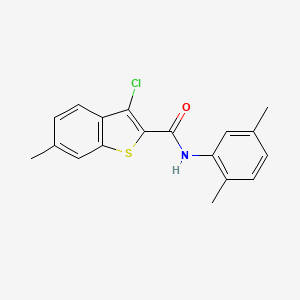
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
